N-(4-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine is a synthetic compound with significant potential in various scientific fields. It is particularly interesting due to its complex structure and the presence of multiple functional groups that confer unique reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine typically involves multiple steps, starting with the preparation of the individual fragments. Key steps include:
Formation of the 4-chlorobenzyl amine through a substitution reaction.
Synthesis of the 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production often requires optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product. Advanced reactor systems may be used to scale up the synthesis while maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Conditions vary but often involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts like Lewis acids.
Major Products
The major products from these reactions depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound, showcasing its versatile reactivity.
Scientific Research Applications
Chemistry
N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine is used in synthetic organic chemistry as a building block for more complex molecules.
Biology
In biological research, it may serve as a tool for studying enzyme interactions and pathways involving pyrimidine and pyrazole derivatives.
Medicine
Industry
Industrially, its unique properties can be harnessed for materials science applications, such as the development of novel polymers or advanced materials with specific reactivity.
Mechanism of Action
N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine interacts with molecular targets through its pyrimidine and pyrazole rings, which can engage in hydrogen bonding, pi-stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine stands out due to the combination of the chlorobenzyl and difluoromethyl-pyrazole groups, which confer unique reactivity and biological activity.
Similar Compounds
N-Benzyl-N-pyrimidinylamines
Difluoromethyl-pyrazole derivatives
4-Chlorobenzyl amines
Each of these compounds shares some structural features but differs in other functional groups or specific substitutions, leading to varied properties and applications.
Properties
Molecular Formula |
C18H18ClF2N5 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18ClF2N5/c1-3-26-11(2)14(10-23-26)15-8-16(17(20)21)25-18(24-15)22-9-12-4-6-13(19)7-5-12/h4-8,10,17H,3,9H2,1-2H3,(H,22,24,25) |
InChI Key |
MLEBVDGSARAJAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)F)C |
Origin of Product |
United States |
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